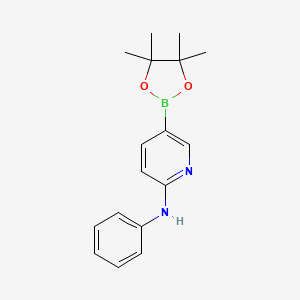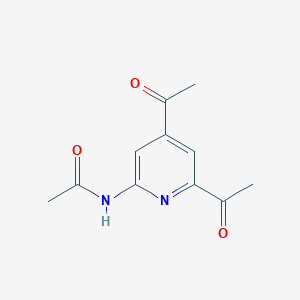
5-Acetyl-2-hydroxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-2-hydroxynicotinaldehyde: is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol It is a derivative of nicotinic acid and features both acetyl and hydroxyl functional groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the acetylation of 2-hydroxynicotinaldehyde using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group being introduced at the 5-position of the pyridine ring .
Industrial Production Methods: Industrial production methods for this compound often involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 5-Acetyl-2-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 5-acetyl-2-ketonicotinic acid.
Reduction: Formation of 5-(1-hydroxyethyl)-2-hydroxynicotinaldehyde.
Substitution: Formation of 5-acetyl-2-aminonicotinaldehyde or 5-acetyl-2-thionicotinaldehyde.
科学的研究の応用
Chemistry: 5-Acetyl-2-hydroxynicotinaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new ligands for catalysis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against enzymes such as α-glucosidase and protein tyrosine phosphatase 1B, making it a candidate for the development of therapeutic agents for diseases like type 2 diabetes .
Medicine: The compound’s ability to inhibit specific enzymes also makes it a potential candidate for drug development. Its antioxidant properties further enhance its appeal in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 5-Acetyl-2-hydroxynicotinaldehyde involves its interaction with specific molecular targets. For instance, its inhibitory effect on α-glucosidase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of carbohydrates . Similarly, its interaction with protein tyrosine phosphatase 1B involves binding to the enzyme’s active site, leading to inhibition of its activity . These interactions are often studied using molecular docking techniques to understand the binding affinity and specificity of the compound.
類似化合物との比較
2-Hydroxynicotinaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Acetyl-2-aminonicotinaldehyde:
5-Acetyl-2-thionicotinaldehyde: Contains a thiol group, which can impart different chemical properties and reactivity.
Uniqueness: 5-Acetyl-2-hydroxynicotinaldehyde is unique due to the presence of both acetyl and hydroxyl groups, which provide a balance of reactivity and stability. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C8H7NO3 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
5-acetyl-2-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)6-2-7(4-10)8(12)9-3-6/h2-4H,1H3,(H,9,12) |
InChIキー |
UFMCGIWWLYZNFM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC(=O)C(=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


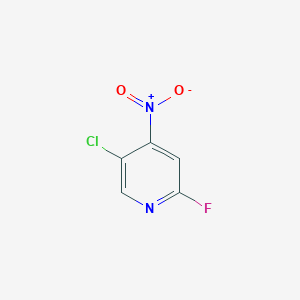
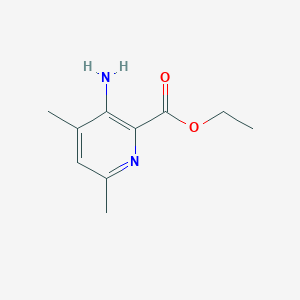
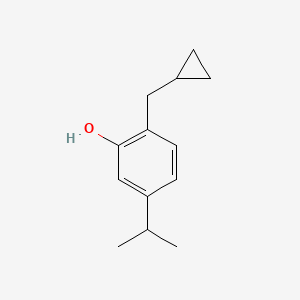
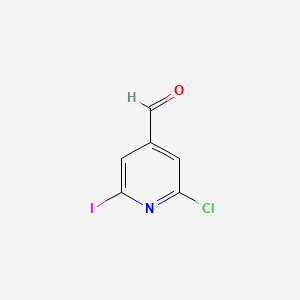
![3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B14853114.png)
![2-(Benzylthio)-4-hydrazino-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14853116.png)

![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14853128.png)
![potassium;[(E)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B14853139.png)
![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methyl-4-(methylthio)butanoic acid](/img/structure/B14853153.png)

![2-[4-Chloro-5-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14853155.png)
